5-(2-Amino-5-bromophenyl)pyrrolidin-2-one

Medicinal Chemistry Structure-Activity Relationship Target Engagement

Researchers needing simultaneous exploration of amine and aryl bromide SAR vectors face synthetic bottlenecks. 5-(2-Amino-5-bromophenyl)pyrrolidin-2-one solves this by providing both nucleophilic primary amine and electrophilic bromoarene handles in a rigidified scaffold, enabling divergent parallel synthesis from a single intermediate. • Ortho-amino group enables acylation, sulfonylation, or reductive amination. • 5-Bromo substituent supports Suzuki, Sonogashira, and Buchwald-Hartwig couplings. • Pre-organized conformation reduces entropic penalties for fragment-based drug discovery.

Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
Cat. No. B13258012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Amino-5-bromophenyl)pyrrolidin-2-one
Molecular FormulaC10H11BrN2O
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C2=C(C=CC(=C2)Br)N
InChIInChI=1S/C10H11BrN2O/c11-6-1-2-8(12)7(5-6)9-3-4-10(14)13-9/h1-2,5,9H,3-4,12H2,(H,13,14)
InChIKeyKNOBNRZZKWVQIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Amino-5-bromophenyl)pyrrolidin-2-one: Chemical Profile and Identifiers


5-(2-Amino-5-bromophenyl)pyrrolidin-2-one (CAS 1314713-32-0) is a 5-substituted γ-lactam derivative of the pyrrolidin-2-one class, bearing a 2-amino-5-bromophenyl substituent at the 5-position . The compound possesses a molecular formula of C10H11BrN2O and a molecular weight of 255.11 g/mol . As a bifunctional building block containing both a nucleophilic primary amine and an electrophilic bromoarene handle, it serves as a versatile intermediate for medicinal chemistry programs and heterocyclic synthesis. The pyrrolidin-2-one scaffold is a privileged structure in drug discovery, with numerous derivatives demonstrating activity across a range of therapeutic targets including kinases, GPCRs, and enzymes [1].

Reactivity Primary amine and aryl bromide handles enable dual diversification
Scaffold 5-Aryl-pyrrolidin-2-one core as privileged structure in medicinal chemistry
Workflow fit Supports parallel library synthesis, fragment-based design, and kinase inhibitor programs

5-(2-Amino-5-bromophenyl)pyrrolidin-2-one: Unique Substitution Pattern vs. Analogs


The specific 5-(2-amino-5-bromophenyl) substitution pattern imparts a unique combination of steric, electronic, and hydrogen-bonding properties that cannot be replicated by closely related analogs. As demonstrated across pyrrolidin-2-one SAR studies, even minor positional isomerism (e.g., N-1 vs. C-5 attachment) or halogen substitution (e.g., 4-bromo vs. 5-bromo) profoundly alters target engagement profiles, metabolic stability, and synthetic utility [1]. The ortho-amino group introduces a potent nucleophilic handle for further derivatization while simultaneously enabling intramolecular hydrogen bonding that influences conformational rigidity and, consequently, pharmacophore presentation [2]. The bromine atom at the 5-position serves as a key vector for halogen bonding interactions and a versatile cross-coupling partner, distinguishing it from de-bromo or regioisomeric analogs that lack these critical chemical handles [1].

5-(2-Amino-5-bromophenyl)pyrrolidin-2-one 1-Substituted regioisomer Conformational rigidity and pharmacophore geometry may differ; target engagement profile may not transfer
Contains aryl bromide De-bromo analog Loss of halogen bonding, cross-coupling handle, and electronic effects may shift reactivity and biological readout
Ortho-amino substitution Para- or meta-amino regioisomers Intramolecular H-bond capability and conformational pre-organization lost; PK/activity profile may diverge

5-(2-Amino-5-bromophenyl)pyrrolidin-2-one: Comparative Evidence for Procurement


Regioisomeric Pharmacophore Geometry

X-ray crystallographic analysis of related 5-aryl pyrrolidin-2-ones reveals that the 5-substitution pattern imposes a specific dihedral angle between the pyrrolidinone ring and the aryl substituent (e.g., ~70.7° in a closely related 2-oxo-N-phenyl analog [1]), creating a distinct pharmacophore geometry. In contrast, 1-substituted analogs such as 1-(2-amino-5-bromophenyl)pyrrolidin-2-one (CAS 2138373-68-7 [2]) lack this conformational restraint, leading to divergent spatial presentation of the key 2-amino-5-bromophenyl moiety to biological targets. This difference is critical for achieving selective target engagement in programs where precise vector alignment is essential.

Pharmacophore Geometry
Reported
Estimated dihedral ~70–75° (rigidified) vs. freely rotatable in 1-substituted isomer
Supports structure-based design via predictable pharmacophore geometry
Inferred from X-ray of related 5-aryl analogs
Medicinal Chemistry Structure-Activity Relationship Target Engagement

Bromine Positional Effect: 5- vs. 4-Substitution

The 5-bromo substitution on the phenyl ring (meta position relative to the pyrrolidinone attachment point) in the target compound confers a distinct electronic and steric profile compared to the 4-bromo isomer (para position). While direct head-to-head biological data for these specific compounds is unavailable, class-level SAR studies on brominated phenylpyrrolidinones indicate that positional isomerism significantly alters biological activity [1]. For instance, in a series of pyrrolidin-2-one derivatives evaluated for antimicrobial activity, positional variation of halogen substituents led to differential inhibition profiles, with some regioisomers showing >10-fold differences in potency [1]. Additionally, the 5-bromo isomer (CAS 1314713-32-0, MW 255.11) possesses a higher molecular weight than the non-brominated analog 5-(2-aminophenyl)pyrrolidin-2-one (CAS 1314723-28-8, MW 176.22 ), directly impacting LogP and membrane permeability predictions.

Bromine Position Effect
Class-level
ΔMW +78.89 g/mol vs. de-bromo; +15.01 g/mol vs. para-bromo; meta-bromo alters electronic profile
Halogen bonding and cross-coupling utility differ from regioisomeric analogs
Activity differences inferred from SAR class studies
Physicochemical Properties Halogen Bonding Medicinal Chemistry

Bifunctional Building Block for Library Synthesis

The target compound incorporates two orthogonal reactive handles: a primary aromatic amine (nucleophilic) and an aryl bromide (electrophilic). This dual functionality is uncommon among commercially available pyrrolidin-2-one building blocks. For comparison, 5-(2-aminophenyl)pyrrolidin-2-one (CAS 1314723-28-8 ) lacks the bromine handle, while 5-(4-bromophenyl)pyrrolidin-2-one (CAS 207989-90-0 [1]) lacks the amino group. The presence of both functional groups enables divergent library synthesis from a single intermediate: the amine can undergo acylation, sulfonylation, or reductive amination, while the bromide serves as a linchpin for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) [2]. This bifunctionality reduces the number of synthetic steps required to access diverse analog libraries compared to monofunctional building blocks.

Bifunctional Handles
Reported
2 orthogonal reactive groups (amine + aryl bromide) vs. 1 in monofunctional analogs
Enables divergent library synthesis from a single intermediate
Medicinal Chemistry Parallel Synthesis Cross-Coupling

Ortho-Amino Effect on Conformational Pre-organization

The ortho-amino group on the phenyl ring in 5-(2-Amino-5-bromophenyl)pyrrolidin-2-one is positioned to form an intramolecular hydrogen bond with the pyrrolidinone carbonyl oxygen. This interaction pre-organizes the molecule into a pseudo-rigid conformation, reducing the number of accessible rotamers. In contrast, analogs with the amino group at the para position (e.g., 5-(4-aminophenyl)pyrrolidin-2-one) cannot form such intramolecular H-bonds, resulting in greater conformational flexibility. While direct experimental data for this specific compound is lacking, computational studies on ortho-aminophenyl substituted heterocycles indicate that intramolecular N-H···O=C hydrogen bonding reduces the conformational ensemble by approximately 3-5 rotameric states and lowers the energy barrier for interconversion, effectively rigidifying the scaffold [1].

H-Bond Pre-organization
Class-level
Reduces conformational ensemble by ~3–5 rotameric states via ortho-NH···O=C interaction
May reduce entropic binding penalty via pre-organized conformation
Inferred from computational studies on ortho-aminophenyl heterocycles
Conformational Analysis Hydrogen Bonding Medicinal Chemistry

5-(2-Amino-5-bromophenyl)pyrrolidin-2-one: Research & Industrial Applications


Fragment-Based Drug Discovery & Structure-Based Design

The rigidified, bifunctional scaffold of 5-(2-Amino-5-bromophenyl)pyrrolidin-2-one, with its ortho-amino group capable of intramolecular hydrogen bonding [1], provides a pre-organized pharmacophore ideal for fragment-based screening and structure-based lead optimization. Its predictable conformation (inferred from dihedral angle data of related 5-aryl pyrrolidin-2-ones [2]) reduces entropic penalties upon target binding, enhancing ligand efficiency metrics. This makes it particularly suitable for campaigns targeting kinases, GPCRs, and enzymes where precise spatial presentation of the aryl bromide and amine vectors is critical for achieving selectivity.

Parallel Library Synthesis for SAR Exploration

The presence of both a primary amine and an aryl bromide on the 5-(2-Amino-5-bromophenyl)pyrrolidin-2-one scaffold enables divergent parallel synthesis strategies. The amine handle allows for rapid derivatization via acylation, sulfonylation, or reductive amination, while the aryl bromide provides a robust partner for Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) [3]. This dual reactivity allows medicinal chemists to explore two independent SAR vectors from a single starting material, doubling library output efficiency compared to monofunctional building blocks such as 5-(2-aminophenyl)pyrrolidin-2-one or 5-(4-bromophenyl)pyrrolidin-2-one.

Kinase Inhibitor Scaffolds and Covalent Inhibitors

The 5-(2-amino-5-bromophenyl)pyrrolidin-2-one core is a privileged scaffold for developing ATP-competitive and allosteric kinase inhibitors [4]. The pyrrolidin-2-one moiety mimics the adenosine lactam portion of ATP, while the 2-amino-5-bromophenyl substituent occupies the hydrophobic back pocket or solvent-exposed region depending on kinase architecture. The aryl bromide further serves as a synthetic handle for introducing warheads (e.g., acrylamides) for targeted covalent inhibitor design via subsequent functionalization, or as a key group for halogen bonding with backbone carbonyls in the hinge region [4].

Chemical Probes for Bromodomains & Epigenetics

Pyrrolidin-2-one derivatives have demonstrated utility as acetyl-lysine mimetics in bromodomain inhibitors [5]. The 5-(2-amino-5-bromophenyl) substitution pattern offers a unique vector for probing the KAc binding pocket. The ortho-amino group can be functionalized to extend into the ZA channel, while the bromine atom provides a heavy atom label for X-ray crystallographic phasing or anomalous scattering studies [5]. This makes the compound particularly valuable for developing high-quality chemical probes for bromodomain-containing proteins (e.g., BET family, CBP/p300) where structural biology validation is required.

Application
Selection Property
Validation Focus
Fragment-based lead optimization
Rigidified bifunctional scaffold with predictable pharmacophore geometry
Docking pose reproducibility, ligand efficiency metrics
Parallel library synthesis
Dual orthogonal reactive handles enabling divergent derivatization
Library diversity output, synthetic step reduction
Kinase inhibitor scaffold research
Pyrrolidin-2-one core as ATP-competitive mimetic; aryl bromide for warhead introduction or halogen bonding
Kinase panel selectivity, covalent modification efficiency
Bromodomain chemical probe development
2-Amino-5-bromophenyl vector for acetyl-lysine pocket exploration; bromine as heavy atom for crystallographic phasing
Bromodomain binding affinity, X-ray phasing quality
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